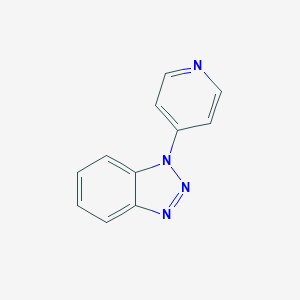
1-(Pyridin-4-yl)-1h-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)-1h-benzotriazole is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1-(Pyridin-4-yl)-1H-benzotriazole has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Research has shown that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives of benzotriazole have been reported to possess bactericidal effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the pyridine moiety may enhance these properties due to its electron-withdrawing nature, which can stabilize the active form of the drug.
- Anticancer Potential : Studies have indicated that benzotriazole derivatives can inhibit certain cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against breast and colon cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating with transition metals to form complexes that exhibit unique properties:
- Metal Complexes : this compound forms stable complexes with metals such as copper, nickel, and palladium. These complexes are studied for their catalytic activities in organic reactions . For example, palladium complexes with benzotriazole ligands have shown promise in cross-coupling reactions, enhancing reaction yields and selectivity.
Table 1: Summary of Metal Complexes and Their Applications
| Metal Ion | Complex Type | Application |
|---|---|---|
| Cu | Bidentate | Catalysis in organic synthesis |
| Ni | Bidentate | Electrocatalysis |
| Pd | Bidentate | Cross-coupling reactions |
Material Science
The incorporation of this compound into polymer matrices has been explored for:
- UV Stabilization : As a UV absorber, it protects polymers from degradation due to UV radiation. Studies indicate that polymers containing benzotriazole derivatives exhibit improved thermal stability and longevity when exposed to sunlight .
Case Study 1: Antimicrobial Activity
A series of studies evaluated the antibacterial efficacy of various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. One notable study found that a specific derivative exhibited an MIC (Minimum Inhibitory Concentration) of 12.5 μg/mL against MRSA . This highlights the potential of this compound in developing new antimicrobial agents.
Case Study 2: Coordination Complexes
In another investigation, researchers synthesized copper complexes using this compound as a ligand. These complexes were tested for their catalytic activity in C-C bond formation reactions, showing enhanced efficiency compared to traditional catalysts .
Propiedades
Número CAS |
66571-30-0 |
|---|---|
Fórmula molecular |
C11H8N4 |
Peso molecular |
196.21 g/mol |
Nombre IUPAC |
1-pyridin-4-ylbenzotriazole |
InChI |
InChI=1S/C11H8N4/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9/h1-8H |
Clave InChI |
VYPSCVFMEKLKGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















